(2Z)-3-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-N-(4-methoxyphenyl)prop-2-enamide
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Overview
Description
(2Z)-3-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-N-(4-methoxyphenyl)prop-2-enamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a bromophenyl group, a phenyl group, and a methoxyphenyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-N-(4-methoxyphenyl)prop-2-enamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate α,β-unsaturated ketone or aldehyde. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Bromination: The bromophenyl group is introduced through a bromination reaction, where a phenyl group is treated with bromine in the presence of a catalyst such as iron(III) bromide.
Coupling Reaction: The brominated pyrazole derivative is then coupled with a methoxyphenyl derivative through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent such as dimethylformamide.
Amidation: The final step involves the formation of the amide bond through the reaction of the coupled product with an appropriate amine, such as 4-methoxyaniline, in the presence of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the carbonyl group in the amide, potentially converting it to an amine.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as sodium azide or thiourea in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Materials Science: It can be incorporated into polymer matrices to modify their physical and chemical properties.
Biology and Medicine
Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly as an anti-inflammatory or anticancer agent.
Biological Probes: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific molecular targets.
Industry
Agriculture: The compound may be used as a precursor for the synthesis of agrochemicals, such as herbicides or pesticides.
Pharmaceuticals: It can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of (2Z)-3-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-N-(4-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, as an anti-inflammatory agent, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-N-(4-methoxyphenyl)prop-2-enamide
- (2Z)-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-N-(4-methoxyphenyl)prop-2-enamide
- (2Z)-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-N-(4-methoxyphenyl)prop-2-enamide
Uniqueness
The presence of the bromophenyl group in (2Z)-3-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-N-(4-methoxyphenyl)prop-2-enamide imparts unique electronic and steric properties, which can influence its reactivity and binding affinity to molecular targets. This makes it distinct from its chlorinated, fluorinated, and methylated analogs.
Properties
IUPAC Name |
(Z)-3-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]-N-(4-methoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20BrN3O2/c1-31-23-14-12-21(13-15-23)27-24(30)16-9-19-17-29(22-5-3-2-4-6-22)28-25(19)18-7-10-20(26)11-8-18/h2-17H,1H3,(H,27,30)/b16-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OULSIHHTRUOOAW-SXGWCWSVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C=CC2=CN(N=C2C3=CC=C(C=C3)Br)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C=C\C2=CN(N=C2C3=CC=C(C=C3)Br)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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